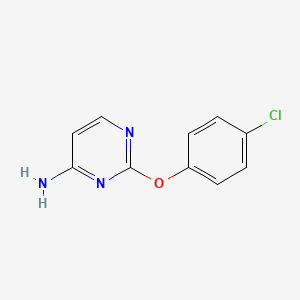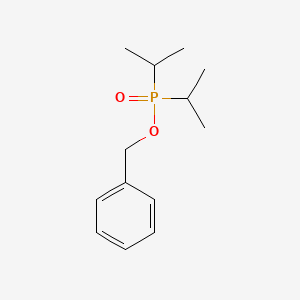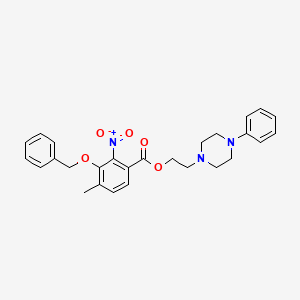
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is a complex organic compound that features a piperazine ring, a nitro group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of phenylpiperazine with an appropriate alkylating agent to form the 2-(4-Phenylpiperazin-1-yl)ethyl intermediate.
Nitration: The intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitro intermediate with 4-methyl-3-phenylmethoxybenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Hydrolysis: Aqueous acid or base solutions.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: 4-methyl-2-nitro-3-phenylmethoxybenzoic acid and 2-(4-Phenylpiperazin-1-yl)ethanol.
Aplicaciones Científicas De Investigación
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Used in studies involving receptor binding and neurotransmitter modulation.
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine
- methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
Uniqueness
2-(4-Phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate is unique due to its combination of a piperazine ring with a nitrobenzoate ester, which imparts distinct chemical properties and potential biological activities not commonly found in other similar compounds.
Propiedades
Número CAS |
63879-28-7 |
|---|---|
Fórmula molecular |
C27H29N3O5 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)ethyl 4-methyl-2-nitro-3-phenylmethoxybenzoate |
InChI |
InChI=1S/C27H29N3O5/c1-21-12-13-24(25(30(32)33)26(21)35-20-22-8-4-2-5-9-22)27(31)34-19-18-28-14-16-29(17-15-28)23-10-6-3-7-11-23/h2-13H,14-20H2,1H3 |
Clave InChI |
SBAUGCTWCMOARS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)OCCN2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-])OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
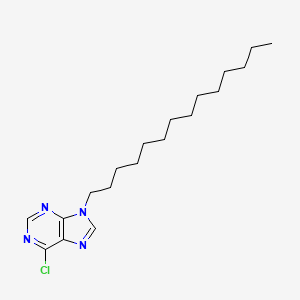
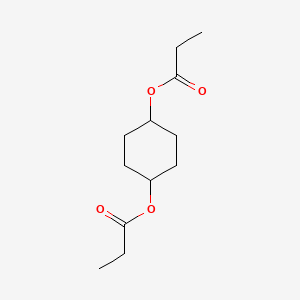
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
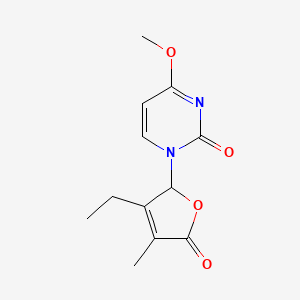
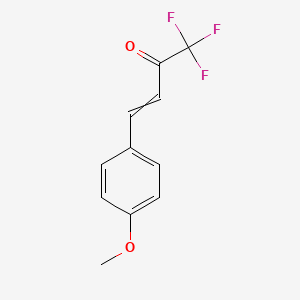
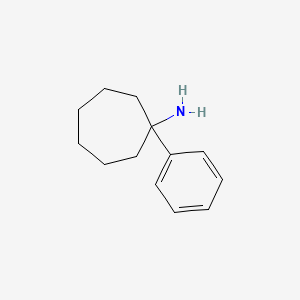

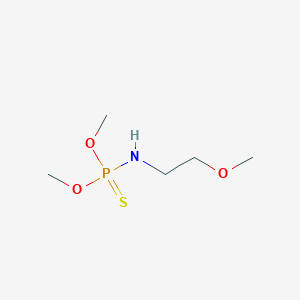
![Ethyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B14001838.png)
![Tert-butyl 4-[(2-methoxyethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B14001839.png)
